molecular formula C7H13O6P B14408978 1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate CAS No. 80901-93-5

1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate

Cat. No.: B14408978
CAS No.: 80901-93-5
M. Wt: 224.15 g/mol
InChI Key: YENKRZXDJWBUIY-UHFFFAOYSA-N
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Description

1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H13O6P It is known for its unique structure, which includes both a phosphonooxy group and a methylprop-2-enoate group

Preparation Methods

The synthesis of 1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with propane-1,2-diol in the presence of a phosphonating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and modulate their activity. The methylprop-2-enoate group can participate in polymerization reactions, leading to the formation of complex structures with specific properties.

Comparison with Similar Compounds

1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate can be compared with similar compounds such as:

    Methacrylic acid, monoester with propane-1,2-diol: This compound shares a similar backbone but lacks the phosphonooxy group, resulting in different chemical properties and reactivity.

    1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: This compound has a similar structure but includes a methoxy group instead of a phosphonooxy group, leading to different applications and reactivity.

The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphonooxy and methylprop-2-enoate groups, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

80901-93-5

Molecular Formula

C7H13O6P

Molecular Weight

224.15 g/mol

IUPAC Name

1-phosphonooxypropan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C7H13O6P/c1-5(2)7(8)13-6(3)4-12-14(9,10)11/h6H,1,4H2,2-3H3,(H2,9,10,11)

InChI Key

YENKRZXDJWBUIY-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(O)O)OC(=O)C(=C)C

Origin of Product

United States

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